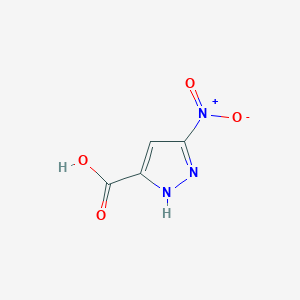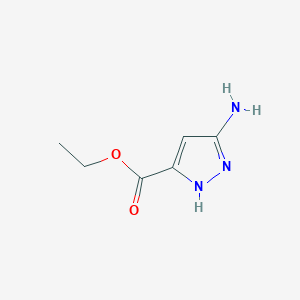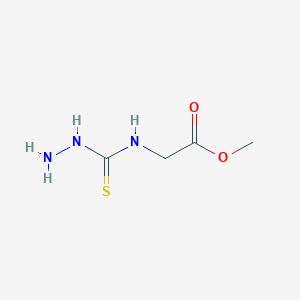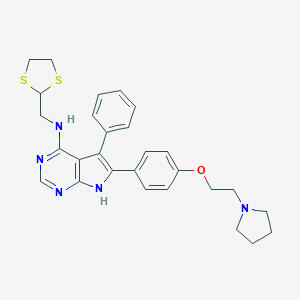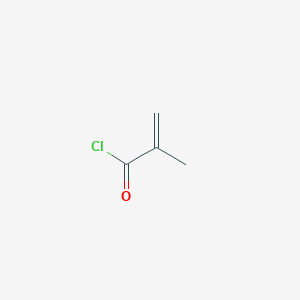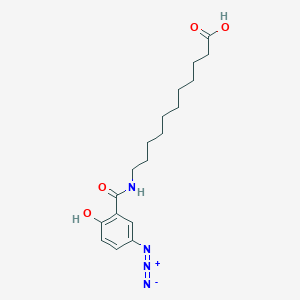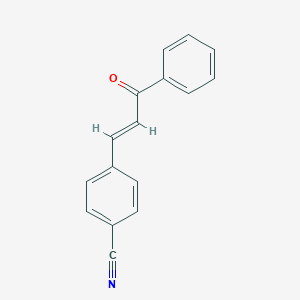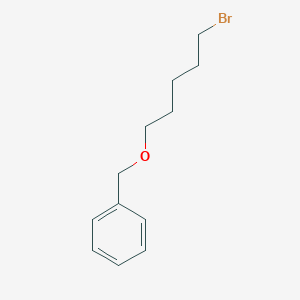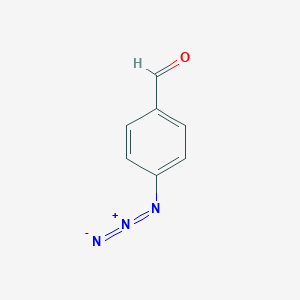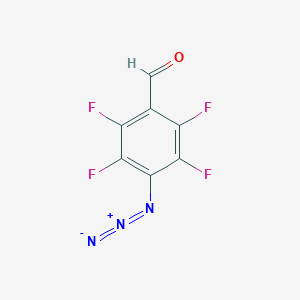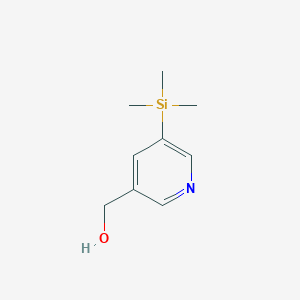
(5-Trimethylsilylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanol, also known as methyl alcohol, is a simple alcohol with the chemical formula CH3OH. It is a colorless, volatile liquid at room temperature and is used in a variety of industrial applications, including as a solvent, antifreeze, and fuel. In addition, it serves as a raw material for the production of formaldehyde, acetic acid, and a variety of other chemicals .
Synthesis Analysis
Methanol can be produced from a variety of sources, including natural gas, coal, and biomass. The most common method of industrial methanol synthesis is through the steam reforming of natural gas to produce synthesis gas (a mixture of carbon monoxide and hydrogen), which is then converted into methanol using a catalyst .Molecular Structure Analysis
Methanol is the simplest alcohol, consisting of a methyl group (CH3) linked to a hydroxyl group (OH). This gives it polar properties, allowing it to form hydrogen bonds and making it miscible with water .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. It can be oxidized to produce formaldehyde or carbon dioxide and water. It can also react with organic and inorganic compounds to form esters, ethers, and a variety of other products .Physical And Chemical Properties Analysis
Methanol is a colorless, volatile liquid at room temperature. It has a boiling point of 64.7 degrees Celsius and a melting point of -97.6 degrees Celsius. It is miscible with water and many organic solvents .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5-trimethylsilylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)9-4-8(7-11)5-10-6-9/h4-6,11H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHGKYDBFAKBPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Trimethylsilylpyridin-3-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

